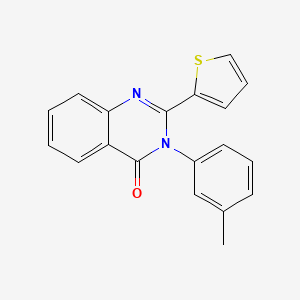
3-(3-methylphenyl)-2-(2-thienyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-2-(2-Thienyl)-4(3H)-Quinazolinone is a compound that falls within the broader class of 4(3H)-quinazolinone derivatives. These compounds are known for a wide range of biological activities including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative activities, anti-malarial, and anti-diabetic activities (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions. For example, compounds within this class have been synthesized by reactions involving the dissolving of specific precursors in ethanol and anhydrous potassium carbonate, followed by refluxing for extended hours and re-precipitation using dilute hydrochloric acid. This process demonstrates the complex and carefully controlled conditions required to synthesize these compounds effectively (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been a subject of interest due to their pharmacological importance. X-ray diffraction methods have been employed to determine the crystal structure of novel quinazolinone compounds, revealing intricate details about their molecular geometry, which is crucial for understanding their biological activities (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, including lithiation, which has been used to generate diverse substituted derivatives. These reactions are essential for modifying the chemical structure of quinazolinones, thereby tuning their physical and chemical properties for specific applications (Keith Smith et al., 1996).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized and studied for their extensive range of biological activities. These activities include antimicrobial, anticancer, analgesic, antiviral, and corrosion inhibition properties. The research demonstrates the versatility of quinazolinones in scientific applications, highlighting their potential in developing new therapeutic agents and materials with specific functional properties.
Anticancer Properties
Some quinazolinone derivatives exhibit significant antitumor activities, showing promise as templates for developing more potent anticancer agents. For instance, specific 2-thieno-quinazolinone analogs have been synthesized and evaluated, demonstrating potential in cancer treatment due to their biological evaluation as antitumor agents using protocols like the National Cancer Institute's disease-oriented antitumor screen protocol (Al-Obaid et al., 2009).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives are reported to have antimicrobial and antifungal activities. This includes the synthesis of novel 3H-quinazolin-4-ones with pyrazolinone, pyrazole, and pyrimidinone moieties, exhibiting significant antimicrobial activities (Saleh et al., 2003). Another study reported on the synthesis and antimicrobial activity of new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2- styrylquinazoline-4(3H)-ones, showing improved antibacterial over antifungal activities (Gupta et al., 2008).
Corrosion Inhibition
Quinazolinone derivatives have also been found to serve as effective corrosion inhibitors for mild steel in acidic medium, demonstrating the chemical's utility in industrial applications. The inhibition efficiencies of these compounds are significant, highlighting their potential in protecting metals against corrosion (Errahmany et al., 2020).
Analgesic Activity
Synthesized quinazolinone compounds have shown to possess higher analgesic activities compared to standard analgesic drugs, showcasing their potential in pain management (Osarumwense Peter Osarodion, 2023).
Propriétés
IUPAC Name |
3-(3-methylphenyl)-2-thiophen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-13-6-4-7-14(12-13)21-18(17-10-5-11-23-17)20-16-9-3-2-8-15(16)19(21)22/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNYQYDXDTKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophen-2-yl-3-m-tolyl-3H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)
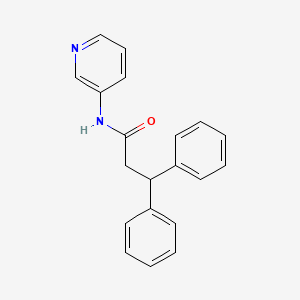
![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)
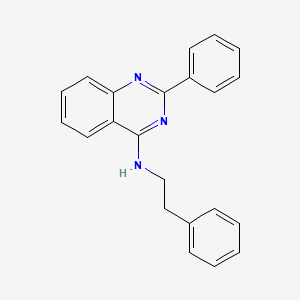
![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)
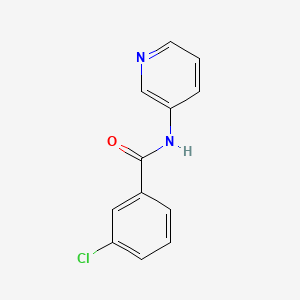


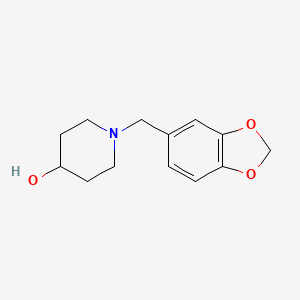
![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)
![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)